

(Tetrahydrofuran-3-yl)methanamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Tetrahydrofuran-3-yl)methanamine

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An In-Depth Technical Guide to (Tetrahydrofuran-3-yl)methanamine

Introduction

(Tetrahydrofuran-3-yl)methanamine, a bifunctional organic compound, has emerged as a significant building block in modern medicinal chemistry and chemical synthesis.^[1] Its structure, which uniquely combines a polar tetrahydrofuran (THF) ring with a reactive primary amine, provides a rigid scaffold that can substantially influence the physicochemical properties, pharmacokinetic profiles, and target-binding affinities of larger molecules.^[1] This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical sciences.

PART 1: Chemical Identity and Structure

The core structure of (Tetrahydrofuran-3-yl)methanamine consists of a saturated five-membered cyclic ether, tetrahydrofuran, substituted at the 3-position with an aminomethyl group (-CH₂NH₂). This arrangement provides a distinct spatial orientation compared to linear alkylamine linkers, offering unique vectors for molecular design.^[1]

IUPAC Name and Synonyms

- Preferred IUPAC Name: (Oxolan-3-yl)methanamine^{[1][2]}

- Common Synonyms: 3-(Aminomethyl)tetrahydrofuran, C-(Tetrahydrofuran-3-yl)methylamine, Tetrahydro-3-furanmethanamine.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Chemical Structure and Identifiers

- Molecular Formula: C₅H₁₁NO[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)
- Molecular Weight: 101.15 g/mol [\[1\]](#)[\[2\]](#)[\[8\]](#)
- CAS Number: 165253-31-6[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)
- SMILES: C1COCC1CN[\[2\]](#)
- InChI Key: CINJIXGRSTYIHP-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

PART 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of **(Tetrahydrofuran-3-yl)methanamine** make it a versatile intermediate. The tetrahydrofuran moiety enhances solubility in polar solvents, while the amine group imparts basicity.[\[4\]](#)

Physicochemical Data

Property	Value	Source
Appearance	Colorless to light yellow clear liquid	[6] [9]
Boiling Point	156.0 ± 13.0 °C (at 760 Torr)	[3] [10]
Density	0.967 ± 0.06 g/cm ³ (at 20 °C)	[3]
Flash Point	53.1 ± 13.1 °C	[3] [11]
pKa	9.96 ± 0.29 (Predicted)	[3] [11]
Refractive Index	n _{20/D} 1.462	[3] [9]

Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis. Reference spectra are available for this compound, including:

- ^1H NMR and ^{13}C NMR: Provides information on the hydrogen and carbon framework of the molecule.[\[1\]](#)[\[12\]](#)[\[13\]](#)
- GC-MS (Gas Chromatography-Mass Spectrometry): Used to determine the molecular weight and fragmentation pattern, confirming identity and purity.[\[2\]](#)[\[14\]](#)

PART 3: Synthesis and Reaction Mechanisms

The synthesis of **(Tetrahydrofuran-3-yl)methanamine** can be achieved through several routes. A prevalent and industrially relevant method involves the reductive amination of a precursor aldehyde, which offers high yield and process simplicity.

Key Synthetic Pathway: Reductive Amination

A common and efficient method for preparing **(Tetrahydrofuran-3-yl)methanamine** is the reductive amination of Tetrahydrofuran-3-carboxaldehyde.[\[8\]](#) This pathway is favored for its high conversion and selectivity.

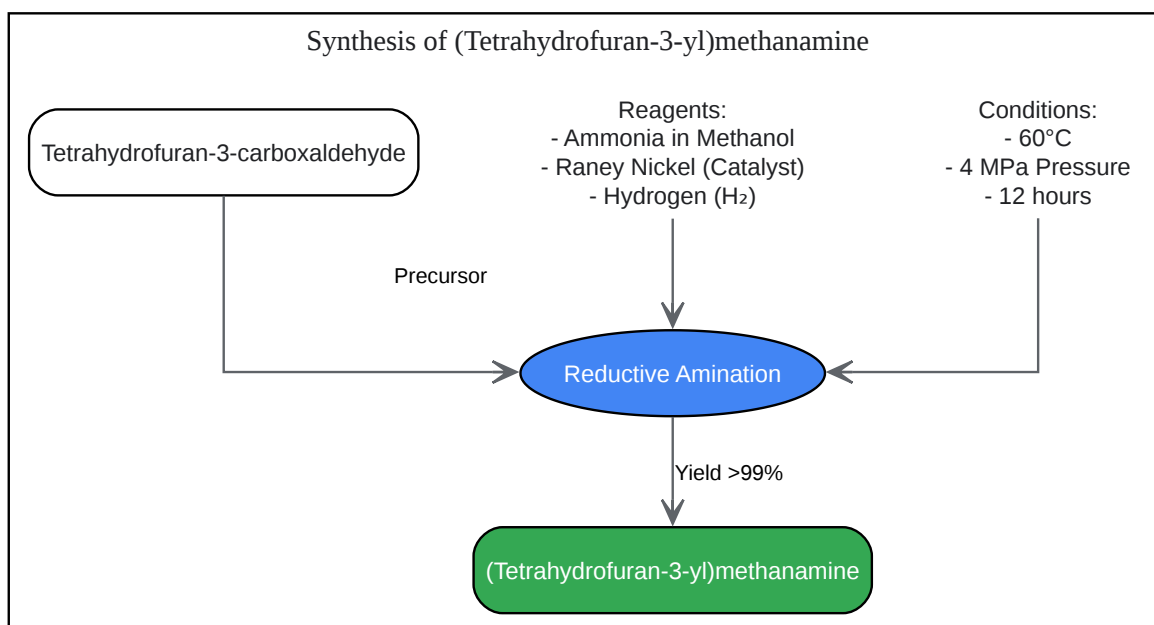
Experimental Protocol: Synthesis via Reductive Amination of Tetrahydrofuran-3-carboxaldehyde[\[8\]](#)

- **Reactor Charging:** To a suitable pressure reactor, add Tetrahydrofuran-3-carboxaldehyde (1.0 mol), Raney Nickel (approx. 20 g), and a 15% solution of ammonia in methanol (3.0 mol).
- **Hydrogenation:** Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 4 MPa with hydrogen.
- **Reaction:** Heat the mixture to 60°C and stir vigorously for 12 hours. The progress of the reaction can be monitored by techniques such as GC or TLC.
- **Work-up:** After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

- Purification: Filter the reaction mixture to remove the Raney Ni catalyst. The filtrate is then concentrated under reduced pressure (in vacuo) to remove the methanol and excess ammonia.
- Final Product: The resulting residue is the target compound, 3-aminomethyltetrahydrofuran, typically obtained in high yield (e.g., >99%).^[8]

Synthetic Workflow Diagram

The diagram below illustrates the key transformation in the synthesis of **(Tetrahydrofuran-3-yl)methanamine** from its aldehyde precursor.



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Caption: Workflow for the synthesis of **(Tetrahydrofuran-3-yl)methanamine**.

PART 4: Applications in Drug Discovery and Agrochemicals

The structural features of **(Tetrahydrofuran-3-yl)methanamine** make it a valuable scaffold in the design of new therapeutic agents and other bioactive molecules.[1]

Role as a Pharmaceutical Building Block

The compound's utility in medicinal chemistry is multifaceted.[1] The primary amine serves as a versatile functional handle for reactions like amide bond formation, reductive amination, and the synthesis of ureas and thioureas.[1] Simultaneously, the oxygen atom in the THF ring acts as a hydrogen bond acceptor, which can enhance aqueous solubility and improve engagement with biological targets.[1]

This scaffold is particularly prominent in the development of drugs targeting the central nervous system (CNS), as the THF moiety can favorably influence properties required to cross the blood-brain barrier.[9][15] Researchers utilize this building block extensively in exploring structure-activity relationships (SAR) across therapeutic areas such as oncology, infectious diseases, and neurological disorders.[1][9]

Intermediate in Agrochemical Synthesis

(Tetrahydrofuran-3-yl)methanamine is a key intermediate in the synthesis of Dinotefuran, a third-generation neonicotinoid insecticide.[3][7][16] This application highlights its industrial importance beyond the pharmaceutical sector.

PART 5: Safety and Handling

As with any chemical reagent, proper handling of **(Tetrahydrofuran-3-yl)methanamine** is essential.

- **Hazard Classification:** It is classified as a flammable liquid (UN number: 1993, Hazard Class: 3).[3][10]
- **Precautionary Measures:** Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Avoid breathing vapors and ensure work is conducted in a well-ventilated area or fume hood.[10]

- Storage: The compound should be stored in a cool, dry place away from ignition sources, with the container tightly sealed.[3]

Conclusion

(Tetrahydrofuran-3-yl)methanamine is a cornerstone intermediate for chemists and drug discovery professionals. Its unique combination of a rigid cyclic ether and a primary amine offers a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the creation of novel pharmaceuticals and other high-value chemical products.

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- To cite this document: BenchChem. [(Tetrahydrofuran-3-yl)methanamine chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069705#tetrahydrofuran-3-yl-methanamine-chemical-structure-and-iupac-name]

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